N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
This compound belongs to the benzohydrazide class, characterized by a pyrrolidin-2,5-dione core substituted with a 3,5-dimethylphenyl group and a 3-chlorobenzoylhydrazide moiety.
Properties
Molecular Formula |
C23H22ClN3O4 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N'-[(E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C23H22ClN3O4/c1-4-6-20(28)27(25-22(30)16-7-5-8-17(24)12-16)19-13-21(29)26(23(19)31)18-10-14(2)9-15(3)11-18/h4-12,19H,13H2,1-3H3,(H,25,30)/b6-4+ |
InChI Key |
QLIMLJWURREEGB-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C/C(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC(=C2)C)C)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC=CC(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC(=C2)C)C)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzohydrazide with 1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Scientific Research Applications
N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound shares a common scaffold with derivatives reported in and , which feature pyrrolidin-2,5-dione and benzohydrazide groups. Key structural differences include:
- Substituents on the aromatic rings : The 3-chloro and 3,5-dimethylphenyl groups distinguish it from analogs like N'-[1-(4-[2,5-dioxopyrrolidinyl]phenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (, Compound 3), which lacks halogenation.
- Alkenoyl vs. aryl groups: The (2E)-but-2-enoyl chain contrasts with biphenyl or methoxyphenyl substituents in other derivatives (, Compounds 5–6; ) .
Table 1: Structural Comparison of Selected Benzohydrazide Derivatives
Biological Activity
The compound N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide represents a complex structure with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications. This article will summarize the available research findings, including in vitro and in vivo studies, structure-activity relationships, and potential mechanisms of action.
Chemical Structure and Properties
This compound can be broken down into its constituent parts:
- But-2-enoyl group : This moiety is known for its role in various chemical reactions and can influence the compound's reactivity.
- Chloro group : The presence of chlorine may enhance lipophilicity, potentially affecting the compound's bioavailability.
- Dioxopyrrolidine : This core structure is often associated with biological activity due to its ability to interact with biological macromolecules.
Molecular Formula
The molecular formula of this compound is C_{18}H_{20}ClN_{3}O_{3}, indicating a significant number of heteroatoms that may contribute to its biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing hydrazone and dioxopyrrolidine moieties. For instance, compounds with structural similarities have exhibited cytotoxic effects against various cancer cell lines. In vitro tests showed that certain derivatives had significant inhibitory effects on tumor growth, suggesting that this compound may also possess similar properties.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF-7 | 8.0 |
| N'-[(2E)-but-2-enoyl]-3-chloro... | A549 | TBD |
Anticonvulsant Activity
The anticonvulsant activities of related hydrazone derivatives have been documented. For example, studies on N'-benzyl derivatives showed effective seizure control in animal models. The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound. Key findings suggest:
- Substituent Effects : Electron-withdrawing groups enhance potency while electron-donating groups may reduce activity.
- Core Structure Modifications : Alterations in the dioxopyrrolidine ring can significantly impact biological outcomes.
Case Study: Anticonvulsant Activity
In a study evaluating various benzyl derivatives, it was found that specific substitutions led to a marked increase in anticonvulsant efficacy compared to standard treatments like phenobarbital. This highlights the importance of structural modifications in enhancing therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
